molecular formula C6H12O6 B609528 An inositol CAS No. 488-54-0

An inositol

Cat. No.: B609528
CAS No.: 488-54-0
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

Inositol, often referred to as myo-inositol, is a cyclic sugar alcohol and a fundamental component of cellular biochemistry . It serves as a crucial precursor in the formation of secondary messengers and structural lipids within eukaryotic cells, playing a key role in signal transduction pathways . In research, Inositol is extensively utilized to study insulin signal transduction, with applications in modeling metabolic syndromes and polycystic ovary syndrome (PCOS) . Its mechanism in these areas is linked to its function as a component of inositol phosphoglycans (IPGs), which act as second messengers for insulin, thereby improving cellular glucose uptake . Beyond metabolic research, Inositol has significant applications in neuroscience. It is vital for studying neuronal and glial activity, and fluctuations in its levels are implicated in psychiatric and neurodegenerative conditions such as depression, anxiety, and Alzheimer's disease . The different stereoisomers, including myo-inositol and D-chiro-inositol, trigger distinct and sometimes opposite biological effects, making them valuable tools for dissecting complex disease mechanisms . This reagent is provided as a high-purity, stable white powder for use in various in vitro and in vivo research models. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
Record name myo-Inositol
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Record name chiro-Inositol
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Record name allo-Inositol
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Record name scyllo-Inositol
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
Record name myo-Inositol
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
Record name (-)-chiro-Inositol
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Record name Inositol [USAN:NF]
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Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol can be synthesized through several methods. One common approach involves the enzymatic conversion of glucose-6-phosphate to inositol-1-phosphate, followed by dephosphorylation to yield free inositol. This process typically employs enzymes such as inositol-3-phosphate synthase and inositol monophosphatase .

Industrial Production Methods: Industrial production of inositol often utilizes starch or cellulose as substrates. The raw materials undergo enzymatic catalysis in a multi-enzyme reaction system, which includes enzymes like α-glucan phosphorylase , phosphoglucomutase , and inositol-3-phosphate synthase . The reaction conditions are optimized to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Inositol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inositol has a wide range of applications in scientific research:

Mechanism of Action

Inositol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Key Findings :

  • In amyloid inhibition, myo-inositol increases IAPP lag time by 2.06-fold, outperforming epi- (1.56-fold) and scyllo-inositol (1.36-fold).

Choline and Inositol

Though often co-administered for lipid metabolism, choline (a B-vitamin-like compound) and inositol differ structurally and functionally:

Property Inositol Choline Reference
Structure Cyclic hexol Quaternary ammonium salt
Biosynthesis Synthesized from glucose-6-phosphate Dependent on dietary intake (e.g., eggs, liver)
Primary Role Second messenger (IP3/PIP2), insulin signaling Phospholipid synthesis, neurotransmitter
Clinical Use PCOS, panic disorders Liver health, cognitive function

Synergy: Inositol and choline collaborate in hepatic lipid transport but operate via independent pathways.

Inositol Phosphatases: SHIP1 vs. SHIP2

Inositol 5-phosphatases SHIP1 and SHIP2 regulate PIP3 levels, yet structural differences influence drug targeting:

Feature SHIP1 SHIP2 Reference
Domain RMSD 0.38–0.41 Å (phosphatase domain) 0.67–0.82 Å (C2 domain)
Linker Region Rigid conformation Flexible hinging
Substrate PIP3, Ins(1,3,4,5)P4 PIP3, Ins(1,3,4,5)P4
Inhibitor Design Selective compounds target C2 domain Broader active site complicates inhibition

Implication : SHIP1’s rigid inter-domain architecture allows selective inhibition, while SHIP2’s flexibility complicates drug development .

Biological Activity

Inositol, a carbohydrate and a member of the vitamin B complex, plays a critical role in various biological processes. It exists in several forms, with myo-inositol and D-chiro-inositol being the most studied. This article delves into the biological activities of inositol, focusing on its metabolic roles, therapeutic applications, and mechanisms of action.

Overview of Inositol

Inositol is a six-carbon cyclohexane polyol that is involved in numerous cellular processes, including cell signaling, lipid metabolism, and gene expression. It serves as a precursor for phosphatidylinositol and inositol phosphates, which are vital for cellular signaling pathways.

Forms of Inositol

  • Myo-Inositol : The most abundant form in nature; it is crucial for insulin signaling and ovarian function.
  • D-Chiro-Inositol : Plays a significant role in glucose metabolism and is often studied in the context of polycystic ovary syndrome (PCOS).

1. Metabolic Functions

Inositol is integral to energy metabolism. It influences insulin sensitivity and glucose uptake through various signaling pathways:

  • Insulin Signaling : Myo-inositol enhances insulin receptor activity and promotes glucose transport into cells. Studies have shown that supplementation can improve insulin sensitivity in individuals with metabolic disorders like PCOS .
  • Lipid Metabolism : Inositol contributes to lipid synthesis and degradation, impacting conditions such as fatty liver disease .

2. Role in Polycystic Ovary Syndrome (PCOS)

Inositol supplementation has been extensively researched for its effects on PCOS:

  • Clinical Studies : A systematic review indicated that myo-inositol significantly reduced body mass index (BMI) and improved metabolic parameters in women with PCOS .
  • Mechanism : It helps restore ovarian function by modulating insulin signaling pathways, leading to improved ovulation rates and hormonal balance.
StudyPopulationInterventionOutcome
Agrawal et al. (2019)Women with PCOSMyo-inositol 1800 mg/dayDecreased BMI (WMD = -0.41 kg/m²)
Genazzani et al. (2019)Overweight women with PCOSMyo-inositol 1000 mg/dayImproved insulin sensitivity
Iuorno et al. (2002)Lean women with PCOSD-chiro-inositol 600 mg/dayEnhanced ovulation

3. Anticancer Properties

Recent research highlights the anticancer potential of inositols:

  • Mechanisms of Action : Inositols inhibit cell cycle progression by modulating key signaling pathways such as PI3K/Akt and ERK, which are often dysregulated in cancer .
  • Immune Modulation : In animal studies, inositols enhanced natural killer cell activity against tumors, suggesting a dual role in both immune response and direct tumor suppression .

Case Studies

A notable case study involved patients with colorectal cancer who received myo-inositol as an adjunct therapy. Results showed a significant reduction in tumor size and improved immune response markers compared to controls .

Another study focused on patients with breast cancer undergoing chemotherapy. Those supplemented with inositol reported fewer side effects and improved quality of life indicators .

Q & A

Q. What are the primary biochemical roles of inositol and its phosphorylated derivatives in cellular signaling pathways?

Inositol and its phosphorylated forms, such as 3-phosphoinositides, act as secondary messengers by binding to lipid-binding domains of proteins, influencing subcellular localization, aggregation, and activity. These lipids regulate diverse pathways, including membrane trafficking, cytoskeletal dynamics, and apoptosis. For example, 3-phosphorylated inositol lipids modulate kinase activity (e.g., Akt/PKB) and are critical in receptor-mediated signaling . Methodologically, roles are identified via lipid-protein interaction assays, genetic knockout models, and mass spectrometry-based lipidomics.

Q. How should researchers select experimental models for studying inositol’s effects on growth performance or metabolism?

Experimental models (e.g., weaned pigs, cell cultures) should align with the study’s physiological relevance and mechanistic focus. Key factors include species-specific inositol metabolism, dosage (e.g., super-dosing phytase with inositol in animal studies), and measurable endpoints (e.g., plasma metabolites, weight gain). Randomized complete block designs with factorial arrangements (e.g., 2×3 inositol-phytase interactions) ensure statistical rigor .

Q. What are the standard methodologies for quantifying inositol phosphates (InsP₆, InsP₅, InsP₄) in biological samples?

High-performance ion chromatography (HPIC) or enzymatic assays are commonly used. For plant/feed samples, extraction involves acid hydrolysis (e.g., 0.5M HCl), followed by quantification against calibration curves. Limits of quantification (LOQ) must be validated, and data should report isomers (e.g., InsP₆ phytate) to distinguish endogenous vs. dietary sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on inositol’s pharmacokinetics and tissue-specific bioavailability?

Contradictions often arise from variability in study designs (e.g., duration, dose-response ranges). Solutions include:

  • Meta-analyses to aggregate data across studies.
  • Pharmacokinetic modeling using compartmental analysis.
  • Isotopic tracing (e.g., ³H-inositol) to track tissue distribution. Discrepancies in human trials may require stratification by genetic polymorphisms (e.g., inositol transporter genes) .

Q. What experimental designs optimize the extraction of bioactive inositols from plant matrices?

Response surface methodology (RSM) via Box-Behnken designs efficiently tests variables (temperature, solvent ratio, time). For example, microwave-assisted extraction (MAE) with water:ethanol (30:70 v/v) at 120°C for 30 min maximizes yield. Central composite designs or Plackett-Burman screening can reduce experimental runs while maintaining predictive accuracy .

Q. How do inositol-mediated signaling pathways crosstalk with other second-messenger systems (e.g., cAMP, calcium)?

Crosstalk is studied via:

  • Co-immunoprecipitation to identify protein complexes (e.g., inositol trisphosphate (IP₃) receptors with calcium channels).
  • Dual-pathway inhibition (e.g., pertussis toxin for G-protein coupled receptors) to isolate inositol-specific effects.
  • Live-cell imaging (e.g., FRET biosensors) to visualize real-time interactions .

Methodological Guidance

Q. How should researchers structure a PICOT framework for inositol-related clinical trials?

  • Population : Define cohorts (e.g., PCOS patients, gestational diabetes).
  • Intervention : Specify inositol isomer (e.g., myo-inositol vs. D-chiro-inositol), dosage (e.g., 2g/day), and administration route.
  • Comparison : Placebo or standard therapy (e.g., metformin).
  • Outcome : Primary endpoints (e.g., ovulation rate, insulin sensitivity).
  • Time : Trial duration (≥12 weeks for metabolic effects) .

Q. What statistical approaches address block effects in inositol studies with multi-institutional data?

Use split-plot ANOVA to account for institution-specific variability. For example, starter vs. grower diet phases in animal trials require nested models with institution as a random effect. Tukey’s HSD post-hoc tests adjust for multiple comparisons .

Data Analysis and Reproducibility

Q. How can researchers mitigate batch effects in inositol phosphates quantification?

  • Include internal standards (e.g, ¹³C-labeled InsP₆) for normalization.
  • Randomize sample processing order.
  • Validate methods via spike-recovery experiments (85–115% recovery acceptable) .

Q. What are the best practices for reporting inositol-related experimental protocols?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail synthesis steps (e.g., solvent ratios, reaction times).
  • Provide characterization data (NMR, HPLC) for novel compounds.
  • Deposit raw data in repositories (e.g., Zenodo) with DOIs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.